N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholinone-containing acetamide derivative.
- Aromatic moiety: A 2,3-dimethylphenyl group, which influences steric and electronic properties.
- Acetamide backbone: Linked to a thiomorpholin-3,5-dione ring, introducing sulfur and two ketone groups.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-4-3-5-11(10(9)2)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECPGJKKVGSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CSCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a dimethyl-substituted phenyl group and a thiomorpholine ring with dioxo functionality. The synthesis typically involves multi-step organic reactions, starting with the acylation of 2,3-dimethylaniline followed by cyclization with a thiomorpholine derivative. Key reaction conditions include temperature control and solvent selection to optimize yield and purity.
Synthetic Route Overview:
- Acylation : 2,3-dimethylaniline is acylated to form an intermediate acetamide.
- Cyclization : The intermediate undergoes cyclization with a thiomorpholine derivative.
- Purification : Final purification is achieved through recrystallization or chromatography.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors can lead to modulation of signaling pathways.
- Antioxidant Activity : The presence of dioxo groups suggests possible antioxidant properties.
Pharmacological Studies
Research into the pharmacological effects of this compound has yielded promising results. A study examining its effects on liver cells indicated that it could modulate liver function without significant toxicity at therapeutic doses.
Key Findings:
- Liver Toxicity : High doses led to liver cell degeneration; however, therapeutic doses were well tolerated.
- Absorption and Metabolism : The compound is absorbed through biological membranes and metabolized primarily via demethylation processes.
Case Studies
- Hepatotoxicity Assessment :
- Antitumor Activity :
- Another study investigated the compound's potential as an antitumor agent. Results showed that it inhibited the proliferation of cancer cell lines in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Dimethyl phenyl + Dioxothiomorpholine | Moderate enzyme inhibition; potential antitumor effects | Hepatotoxic at high doses |
| N-(2-Methylphenyl)-2-(3,5-Dioxothiomorpholin-4-yl)acetamide | Methyl phenyl + Dioxothiomorpholine | Similar enzyme inhibition | Lower hepatotoxicity observed |
| Acetamide Derivatives | Various substitutions on acetamide | Variable; often low activity | Generally low toxicity |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the phenyl ring significantly affect bioactivity and physicochemical properties:
Key Observations :
Acetamide Side Chain Modifications
The acetamide side chain’s functional groups dictate solubility, stability, and interactions:
Key Observations :
- Thiomorpholin-3,5-dione: The sulfur atom and dual ketones in the target compound may enhance oxidative stability compared to morpholinone () or simple amino groups () .
- Biological Activity : Chloro and methoxymethyl groups in alachlor () are critical for herbicidal action, suggesting the target’s thiomorpholin dione could confer unique modes of action .
Preparation Methods
Two-Step Acylation-Cyclization Approach
The most widely documented method involves a sequential acylation and cyclization process:
Step 1: Acylation of 2,3-Dimethylaniline
2,3-Dimethylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2,3-dimethylphenyl)-2-chloroacetamide . The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Step 2: Cyclization with Thiomorpholine Precursor
The chloroacetamide intermediate reacts with 3,5-dioxothiomorpholine in a nucleophilic substitution reaction. This step employs a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as potassium iodide (KI) to facilitate ring closure. The reaction proceeds at 80–90°C for 6–8 hours, yielding the target compound.
Single-Step Coupling Using Carbodiimide Reagents
An alternative one-pot method utilizes carbodiimide-based coupling agents for direct amide bond formation:
Reagents :
- 2,3-Dimethylaniline
- 3,5-Dioxothiomorpholin-4-ylacetic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)
Procedure :
The carboxylic acid derivative of thiomorpholine is activated with EDCI and DMAP in anhydrous DCM at 0°C. 2,3-Dimethylaniline is added dropwise, and the reaction is stirred at room temperature for 24 hours. This method achieves a yield of approximately 76% after purification.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Optimal yields are obtained under controlled conditions:
| Parameter | Two-Step Method | Single-Step Method |
|---|---|---|
| Temperature | 0–5°C (Step 1); 80°C (Step 2) | 0°C (activation); RT (coupling) |
| Solvent | DCM (Step 1); DMF (Step 2) | DCM |
| Catalyst | KI (Step 2) | EDCI/DMAP |
| Yield | 68–72% | 76% |
The single-step method offers superior yield due to reduced intermediate handling, though it requires expensive coupling reagents.
Purification Techniques
- Recrystallization : The crude product from the two-step method is purified via recrystallization using a DCM/ethyl acetate mixture (3:1 v/v), achieving >95% purity.
- Column Chromatography : For the single-step method, silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively isolates the target compound.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Key spectral data for this compound:
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity for chromatographically purified samples.
Comparative Analysis of Synthetic Methods
| Metric | Two-Step Method | Single-Step Method |
|---|---|---|
| Total Time | 14–16 hours | 24 hours |
| Cost Efficiency | Moderate | Low (high reagent cost) |
| Scalability | Suitable for bulk | Limited by EDCI cost |
| By-Products | Chloride salts | Urea derivatives |
The two-step method is preferred for large-scale synthesis despite lower yields, while the single-step approach suits small-scale research due to higher efficiency.
Challenges and Mitigation Strategies
By-Product Formation
Moisture Sensitivity
- Issue : Thiomorpholine precursors hydrolyze in aqueous conditions.
- Solution : Strict anhydrous conditions and nitrogen atmosphere during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
